(2-oxo-1H-pyridin-3-yl) propanoate
Description
Historical Context and Evolution of Pyridone Scaffolds in Organic Chemistry
Pyridinone-containing compounds, which exist as two primary isomers, 2-pyridone and 4-pyridone, are a critical class of six-membered heterocyclic scaffolds. frontiersin.org Historically, their synthesis and functionalization have been a major focus for organic chemists due to their presence in numerous natural products. iipseries.org The development of novel synthetic methodologies, including those catalyzed by Lewis or Brønsted acids and transition-metal-catalyzed reactions, has enabled the creation of a diverse array of 2-pyridone derivatives. iipseries.org This continuous evolution in synthetic strategies has facilitated their incorporation into drug discovery programs and expanded their utility in various applications within organic synthesis. iipseries.org The pyridine (B92270) scaffold, in its various forms, is recognized as a "privileged scaffold" in medicinal chemistry, consistently appearing in a wide range of FDA-approved drugs. rsc.org
Pyridone derivatives are known to exhibit a wide spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects. frontiersin.org This has made the pyridone core a focal point in medicinal chemistry research. frontiersin.org
Strategic Importance of Propanoate Esters in Synthetic Transformations
Propanoate esters, also known as propionates, are organic compounds formed from the esterification of propanoic acid with an alcohol. fiveable.me They are of considerable strategic importance in organic synthesis, serving as versatile intermediates in the preparation of a wide range of compounds, including pharmaceuticals and fine chemicals. fiveable.meontosight.ai The ester functional group, while relatively stable, can undergo a variety of transformations, making it a useful handle in complex molecular constructions. libretexts.org
The synthesis of propanoate esters is typically achieved through an esterification reaction, a reversible process that can be influenced by factors such as temperature and the presence of catalysts. fiveable.meceon.rs Common transformations involving propanoate esters include:
Hydrolysis: Esters can be cleaved back to a carboxylic acid and an alcohol under either acidic or basic conditions. libretexts.orgtsfx.edu.au The base-mediated process is termed saponification. libretexts.org
Alcoholysis: Reaction with another alcohol to form a different ester. libretexts.org
Aminolysis: Reaction with an amine to form an amide. libretexts.org
Reduction: Conversion to primary alcohols or aldehydes using hydride reagents. libretexts.org
Aldol (B89426) Reactions: Propanoate esters can act as nucleophiles in base-catalyzed aldol condensations to form β-hydroxy esters, which are valuable synthetic building blocks. fiveable.me
The reactivity of esters and their utility as intermediates make them indispensable tools for synthetic chemists. ceon.rs
| Reaction Type | Description | Products |
| Hydrolysis (Acidic) | Reaction with water in the presence of an acid catalyst. libretexts.orgtsfx.edu.au | Carboxylic acid and alcohol. libretexts.org |
| Saponification (Basic Hydrolysis) | Reaction with a base, such as NaOH. libretexts.orgtsfx.edu.au | Carboxylate salt and alcohol. libretexts.org |
| Reduction | Reaction with a reducing agent like LiAlH4. libretexts.org | Primary alcohol. libretexts.org |
| Aldol Condensation | Base-catalyzed reaction with an aldehyde or ketone. fiveable.me | β-hydroxy ester. fiveable.me |
Structural Significance of the (2-oxo-1H-pyridin-3-yl) propanoate Motif within Heterocyclic Chemistry
The molecule this compound combines the structural features of a 2-pyridone ring and a propanoate ester. The 2-pyridone moiety is a planar, N-heterocyclic ring that can exist in tautomeric equilibrium with 2-hydroxypyridine (B17775), although the keto form, 2-pyridone, is generally the more stable tautomer. wikipedia.orgmdpi.com This scaffold is a key component in many biologically active molecules. frontiersin.orgontosight.ai
While specific research findings on this compound are not extensively documented in publicly available literature, its structural components are well-studied. The chemical properties of this compound can be inferred from the extensive knowledge of 2-pyridone and propanoate ester chemistry.
| Structural Feature | Description | Significance |
| 2-Pyridone Ring | A six-membered N-heterocyclic ring with a carbonyl group at position 2. wikipedia.org | A common scaffold in medicinal chemistry with diverse biological activities. frontiersin.org |
| Propanoate Ester | An ester derived from propanoic acid. fiveable.me | Provides a site for synthetic transformations and influences solubility and reactivity. libretexts.org |
| Substitution at C-3 | The propanoate group is attached to the third carbon atom of the pyridone ring. | This positional chemistry is crucial for the molecule's overall shape and electronic distribution. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-oxo-1H-pyridin-3-yl) propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-7(10)12-6-4-3-5-9-8(6)11/h3-5H,2H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKIWOLJDMSVCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70313311 | |
| Record name | NSC268720 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70313311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71847-91-1 | |
| Record name | NSC268720 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268720 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC268720 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70313311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-OXO-1H-PYRIDIN-3-YL) PROPANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPX7SDS56K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for 2 Oxo 1h Pyridin 3 Yl Propanoate
Total Synthesis Approaches for the 2-Oxo-1H-pyridin-3-ol Core in (2-oxo-1H-pyridin-3-yl) propanoate
The foundational step in the synthesis of this compound is the construction of its central scaffold, 2-oxo-1H-pyridin-3-ol, also known as 3-hydroxy-2-pyridone. This heterocyclic core can be assembled through various synthetic routes, ranging from classical condensation reactions to modern multicomponent strategies.
A classic and well-established method for the synthesis of 2-pyridone rings is the Guareschi-Thorpe condensation . This reaction typically involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound to yield a substituted 2-pyridone. wikipedia.org For the synthesis of the 3-hydroxy-2-pyridone core, a suitable β-keto ester or a related derivative would be employed as the 1,3-dicarbonyl component.
Modern synthetic chemistry offers more efficient and diverse approaches. Multicomponent reactions (MCRs) have emerged as powerful tools for the one-pot synthesis of complex heterocyclic structures like 2-pyridones from simple and readily available starting materials. researchgate.netresearchgate.net These reactions offer advantages in terms of atom economy, reduced reaction times, and the ability to generate molecular diversity. For instance, a three-component reaction involving an aldehyde, an active methylene (B1212753) compound, and an amine source can be designed to construct the 2-pyridone ring system. nih.gov
Another sophisticated approach involves the intramolecular cyclization of appropriately functionalized acyclic precursors. For example, N-(3-oxoalkenyl)amides can undergo base-catalyzed cyclization to form pyridin-2(1H)-ones. researchgate.net By carefully choosing the substituents on the acyclic chain, the desired 3-hydroxy-2-pyridone core can be selectively obtained.
Esterification Strategies for Incorporating the Propanoate Moiety
Once the 2-oxo-1H-pyridin-3-ol core is synthesized, the next critical step is the introduction of the propanoate group at the 3-position via esterification. This transformation requires careful consideration of reaction conditions to achieve high yields and selectivity.
Classical and Green Esterification Protocols for this compound
The most common method for esterification is the Fischer-Speier esterification , which involves reacting the alcohol (in this case, the 3-hydroxy-2-pyridone) with propanoic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride. chemguide.co.uk The reaction is typically heated to drive the equilibrium towards the ester product.
To enhance the efficiency of this classical method, several modifications can be implemented. For instance, using an excess of one of the reactants or removing the water formed during the reaction can shift the equilibrium and increase the yield. Studies on the esterification of propanoic acid have shown that factors like the molar ratio of reactants and temperature significantly influence the reaction rate and yield. ceon.rsresearchgate.net
In line with the principles of green chemistry, alternative esterification protocols are being explored. These include the use of solid acid catalysts, which can be easily recovered and reused, and solvent-free reaction conditions. Microwave-assisted synthesis has also been shown to accelerate esterification reactions, often leading to higher yields in shorter reaction times. hilarispublisher.com
| Esterification Method | Catalyst | Key Features |
| Fischer-Speier | Concentrated H₂SO₄, HCl | Reversible, requires heating, common laboratory method. chemguide.co.uk |
| Steglich | DCC, DMAP | Mild conditions, suitable for sensitive substrates. |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, DMAP | High yields for sterically hindered alcohols. |
| Mitsunobu | DEAD, PPh₃ | Inversion of stereochemistry at the alcohol center. |
Chemo- and Regioselective Esterification Techniques Targeting the 3-Position of the Pyridone
A significant challenge in the functionalization of 2-oxo-1H-pyridin-3-ol is the presence of two nucleophilic sites: the hydroxyl group at the 3-position and the nitrogen atom of the pyridone ring. This can lead to a mixture of O-acylated and N-acylated products. Therefore, achieving regioselective esterification at the 3-position is crucial.
The tautomerism between 2-pyridone and 2-hydroxypyridine (B17775) further complicates selective functionalization. organic-chemistry.org The position of this equilibrium is influenced by the solvent and the nature of the substituents on the ring.
To address this challenge, regioselective O-acylation methods have been developed. One approach involves the use of protecting groups to temporarily block the nitrogen atom, directing the acylation to the hydroxyl group. After the esterification, the protecting group is removed to yield the desired product.
Alternatively, specific catalytic systems can promote selective O-alkylation or O-acylation. For instance, TfOH-catalyzed carbenoid insertion has been reported for the highly regioselective O-alkylation of 2-pyridones. rsc.org While this method focuses on alkylation, similar principles could be adapted for acylation. The choice of the acylating agent and reaction conditions can also influence the regioselectivity. For example, using propanoic anhydride (B1165640) or propanoyl chloride under carefully controlled conditions might favor O-acylation.
Novel Synthetic Routes via Multicomponent Reactions and Cascade Processes for this compound
Modern synthetic strategies increasingly rely on multicomponent reactions (MCRs) and cascade processes to construct complex molecules in a single step, minimizing waste and improving efficiency. nih.gov These approaches can be envisioned for the direct synthesis of this compound or its immediate precursors.
A hypothetical MCR for the synthesis of the target molecule could involve the reaction of a propanoate-containing building block with other components that assemble the pyridone ring. For example, a three-component reaction could be designed using a β-keto propanoate, an aldehyde, and an ammonia (B1221849) source.
Cascade reactions , where multiple bond-forming events occur sequentially in a one-pot process without the isolation of intermediates, also offer an elegant route to substituted pyridones. A domino reaction could be initiated that leads to the formation of the pyridone ring and subsequent esterification in a single synthetic operation.
Stereoselective Synthesis of Chiral this compound Analogues
The introduction of chirality into the this compound structure can lead to analogues with potentially unique biological activities. Stereoselective synthesis can be achieved by employing chiral starting materials, chiral catalysts, or chiral auxiliaries.
For instance, a rhodium-catalyzed enantioselective addition of 2-pyridones to terminal allenes has been reported to produce branched N-allyl 2-pyridones with high enantioselectivity. researchgate.net While this example demonstrates N-alkylation, similar catalytic systems could potentially be developed for the stereoselective introduction of a propanoate-containing substituent at a specific position on the pyridone ring.
Another strategy would be to use a chiral building block in the synthesis of the pyridone core. For example, a chiral β-keto ester could be used in a Guareschi-Thorpe condensation to generate a pyridone with a stereocenter. Subsequent esterification would then yield the chiral this compound analogue.
Flow Chemistry and Continuous Processing for Scalable this compound Synthesis
For the large-scale production of this compound, flow chemistry and continuous processing offer significant advantages over traditional batch synthesis. These technologies allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety.
Chemical Reactivity and Derivatization of 2 Oxo 1h Pyridin 3 Yl Propanoate
Transformations of the Propanoate Ester Functionality
The propanoate ester group attached at the C3 position of the 2-pyridone ring is susceptible to a variety of transformations typical of carboxylic acid esters. These reactions include hydrolysis, transesterification, reductions, oxidations, and nucleophilic substitutions at the ester carbonyl.
Mechanistic Investigations of Hydrolysis and Transesterification Reactions
The hydrolysis and transesterification of esters are fundamental reactions that proceed via nucleophilic acyl substitution. echemi.comwikipedia.org For (2-oxo-1H-pyridin-3-yl) propanoate, these reactions involve the cleavage of the acyl-oxygen bond.
Hydrolysis: Under aqueous conditions, the propanoate ester can be hydrolyzed to yield 3-hydroxy-2-pyridone and propanoic acid. This reaction can be catalyzed by either acid or base. uomustansiriyah.edu.iq
Acid-Catalyzed Mechanism: In the presence of an acid, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the 3-hydroxy-2-pyridone moiety (which acts as the leaving group after protonation) yields propanoic acid. byjus.com
Base-Catalyzed Mechanism (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the 3-oxo-1H-pyridin-2-yl-oxy anion, which is a relatively stable leaving group due to resonance stabilization. The resulting propanoic acid is deprotonated by the basic conditions to form a carboxylate salt. echemi.com
Transesterification: This process involves the exchange of the alkoxy group of the ester with another alcohol. nih.gov When this compound is treated with an alcohol (R'-OH) in the presence of an acid or base catalyst, (2-oxo-1H-pyridin-3-yl) R'-oate and propan-1-ol are formed. The mechanism is analogous to hydrolysis, with the incoming alcohol molecule serving as the nucleophile instead of water. rsc.orgresearchgate.netcdnsciencepub.com The reaction is typically driven to completion by using a large excess of the reactant alcohol. youtube.com
Nucleophilic Additions and Substitutions at the Ester Carbonyl
The carbonyl carbon of the propanoate ester is electrophilic and can be attacked by various nucleophiles. youtube.comyoutube.com
Aminolysis: The reaction with ammonia (B1221849) or primary/secondary amines leads to the formation of propanamide derivatives and 3-hydroxy-2-pyridone. This reaction, known as aminolysis, follows the nucleophilic acyl substitution mechanism. wikipedia.orgchemistrysteps.com The reaction can be slow due to the relatively poor leaving group ability of the pyridone-oxy anion compared to halides, and it often requires heating. chemistrysteps.com
Reaction with Organometallic Reagents: Grignard reagents (R'MgX) react with esters to produce tertiary alcohols. The reaction of this compound with two equivalents of a Grignard reagent would first involve a nucleophilic acyl substitution to form an intermediate ketone (3-propanoyl-1H-pyridin-2(1H)-one), which would then immediately react with a second equivalent of the Grignard reagent in a nucleophilic addition to yield a tertiary alcohol after workup. uomustansiriyah.edu.iq
| Reaction Type | Reagent(s) | Product(s) | Reference |
|---|---|---|---|
| Hydrolysis (Basic) | NaOH, H₂O | 3-Hydroxy-2-pyridone, Sodium propanoate | echemi.com |
| Transesterification | R'-OH, Acid or Base catalyst | (2-oxo-1H-pyridin-3-yl) R'-oate, Propan-1-ol | nih.gov |
| Reduction to Alcohol | LiAlH₄, then H₃O⁺ | 3-Hydroxy-2-pyridone, Propan-1-ol | datapdf.com |
| Reduction to Aldehyde | DIBAL-H, -78 °C, then H₃O⁺ | 3-Hydroxy-2-pyridone, Propanal | masterorganicchemistry.com |
| Aminolysis | R'R''NH, Heat | 3-Hydroxy-2-pyridone, N,N-R',R''-propanamide | chemistrysteps.com |
Electrophilic and Nucleophilic Reactions on the Pyridone Nucleus
The 2-pyridone ring exhibits a distinct pattern of reactivity, influenced by the interplay between the amide and conjugated diene characteristics of the system.
Regioselective Functionalization of the Pyridone Ring in this compound
The electronic nature of the 2-pyridone ring dictates the position of electrophilic and nucleophilic attacks. Resonance structures show that the C3 and C5 positions are electron-rich, while the C4 and C6 positions are electron-deficient. nih.gov The existing propanoate group at C3, being an electron-withdrawing group via induction but potentially a resonance donor through the oxygen lone pair, further modulates this reactivity.
Electrophilic Substitution: Electrophiles preferentially attack the electron-rich positions of the pyridone ring. organic-chemistry.org
C5-Position: Generally, for 2-pyridones, the C3 and C5 positions are most susceptible to electrophilic attack. Since the C3 position is already substituted in the title compound, electrophilic substitution is expected to occur predominantly at the C5 position. For example, nitration of 2-pyridone itself under high acidity conditions yields the 5-nitro derivative. rsc.orgnih.gov
Directing Effects: The propanoate group is an ortho-, para-director in classical electrophilic aromatic substitution. In the context of the pyridone ring, this would direct incoming electrophiles to the C5 (para) and potentially the C1-nitrogen (ortho) or C4 positions. However, the inherent reactivity of the pyridone ring typically favors C5 substitution. nih.govlibretexts.orgyoutube.com
Nucleophilic Substitution and C-H Functionalization: Nucleophiles and organometallic reagents tend to react at the electron-deficient C4 and C6 positions. nih.gov
C6-Position: The C6 position is often the most reactive site for functionalization via metal-catalyzed C-H activation, for instance, in nickel-catalyzed alkylations. nih.govresearchgate.net
C4-Position: While less common, C4-functionalization can be achieved. For example, rhodium-catalyzed C-H alkenylation of 3-carboxy-2-pyridones occurs selectively at the C4 position, with the carboxyl group acting as a traceless directing group. researchgate.net This suggests that the propanoate ester could similarly direct functionalization to the C4 position under specific catalytic conditions.
| Position | Reaction Type | Typical Reagents/Conditions | Controlling Factors | Reference |
|---|---|---|---|---|
| C3 | Electrophilic Substitution / Radical | Manganese-mediated alkylation, Nickel-catalyzed alkylation | Inherent electron richness, Radical stabilization | researchgate.net |
| C4 | Nucleophilic Attack / C-H Activation | Rh-catalyzed alkenylation (with C3 directing group) | Directing group effect | researchgate.net |
| C5 | Electrophilic Substitution | Nitration, Halogenation | Inherent electron richness | nih.govrsc.org |
| C6 | Nucleophilic Attack / C-H Activation | Ni/Al-catalyzed alkenylation | Highest electron deficiency | nih.govresearchgate.net |
Hydrogen-Bonding Interactions and Tautomeric Considerations of the 2-Oxo-1H-pyridin-3-yl System
The 2-pyridone system exists in a tautomeric equilibrium with its 2-hydroxypyridine (B17775) form. This equilibrium is a critical aspect of its chemistry, as is its propensity to form strong hydrogen-bonded dimers.
Tautomerism: The equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms is highly sensitive to the environment. wikipedia.org
Solvent Effects: In polar, protic solvents like water, the 2-pyridone tautomer is favored due to its higher dipole moment and better solvation of the amide group. echemi.comstackexchange.com In non-polar solvents, the 2-hydroxypyridine tautomer, which is generally more stable in the gas phase, becomes more prevalent. youtube.comstackexchange.com For 3-substituted pyridones, the equilibrium can also involve a zwitterionic form in aqueous solutions. acs.orgresearchgate.net
Substituent Effects: The electronic nature of substituents influences the tautomeric constant (KT = [pyridone]/[hydroxypyridine]). The propanoate group at C3 would be expected to influence this equilibrium, although specific quantitative data for this substituent is not readily available. Theoretical studies on other substituted pyridones show that both inductive and resonance effects can shift the equilibrium. Current time information in Bangalore, IN.
Hydrogen Bonding: 2-pyridone is well-known for forming highly stable, centrosymmetric dimers through a pair of N-H···O hydrogen bonds. byjus.comreddit.com
Dimer Formation: This dimerization is very strong and is a dominant feature in non-polar solvents and in the solid state for many derivatives. wikipedia.orgreddit.com X-ray crystallography has confirmed this dimeric structure in numerous 2-pyridone derivatives. nih.govacs.orgresearchgate.net The R₂²(8) graph set notation describes this characteristic hydrogen-bonding motif. nih.gov
Influence on Reactivity: The formation of these dimers can affect the reactivity of the molecule by masking the N-H and C=O groups involved in the hydrogen bonding. Computational studies have been employed to understand the strength and geometry of these interactions. nih.govajol.info The presence of the bulky propanoate group at C3 might sterically influence the formation or geometry of these dimers compared to unsubstituted 2-pyridone.
Palladium-Catalyzed Cross-Coupling Reactions of Halogenated this compound Precursors
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to the functionalization of halogenated derivatives of this compound. koreascience.krlibretexts.org The reactivity of the halogenated 2-pyridone core allows for a wide range of coupling partners to be introduced, thereby enabling the synthesis of a diverse library of derivatives.
The necessary precursors for these reactions, halogenated (2-oxo-1H-pyridin-3-yl) propanoates, can be synthesized through electrophilic halogenation of the parent compound. Reagents such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are commonly used for the regioselective introduction of bromine or iodine at the C5 position of the 2-pyridone ring, which is activated towards electrophilic attack.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting a halide with an organoboron compound, typically in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net For a precursor like 5-bromo-(2-oxo-1H-pyridin-3-yl) propanoate, this reaction can be employed to introduce various aryl or vinyl substituents at the C5 position. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine. wikipedia.orglibretexts.org This reaction is particularly useful for synthesizing amino-substituted 2-pyridone derivatives. The use of specialized phosphine (B1218219) ligands is crucial for the success of these reactions, facilitating the catalytic cycle and expanding the scope of compatible amines. koreascience.krlibretexts.org For instance, the amination of 5-bromo-(2-oxo-1H-pyridin-3-yl) propanoate can provide access to a range of N-substituted derivatives with potential applications in medicinal chemistry. koreascience.kr
The following table summarizes representative palladium-catalyzed cross-coupling reactions that can be applied to halogenated this compound precursors.
| Reaction Type | Halogenated Precursor | Coupling Partner | Catalyst System (Exemplary) | Base | Potential Product |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 5-bromo-(2-oxo-1H-pyridin-3-yl) propanoate | Arylboronic acid | Pd(OAc)₂, SPhos | K₂CO₃ | 5-Aryl-(2-oxo-1H-pyridin-3-yl) propanoate |
| Buchwald-Hartwig | 5-bromo-(2-oxo-1H-pyridin-3-yl) propanoate | Secondary amine | Pd₂(dba)₃, RuPhos | NaOtBu | 5-(Dialkylamino)-(2-oxo-1H-pyridin-3-yl) propanoate |
| Sonogashira | 5-iodo-(2-oxo-1H-pyridin-3-yl) propanoate | Terminal alkyne | Pd(PPh₃)₄, CuI | Et₃N | 5-(Alkynyl)-(2-oxo-1H-pyridin-3-yl) propanoate |
| Heck | 5-iodo-(2-oxo-1H-pyridin-3-yl) propanoate | Alkene | Pd(OAc)₂ | Et₃N | 5-(Alkenyl)-(2-oxo-1H-pyridin-3-yl) propanoate |
Development of Advanced Derivatization Reagents and Methodologies for Chemical Modification
Beyond cross-coupling reactions, a variety of advanced reagents and methodologies can be employed to chemically modify both the 2-pyridone core and the propanoate side chain of this compound.
Derivatization of the 2-Pyridone Core:
Recent advances in C-H functionalization offer powerful strategies for the direct installation of substituents onto the 2-pyridone ring without the need for pre-halogenation. researchgate.netrsc.org These methods provide access to derivatives that may not be achievable through traditional cross-coupling approaches. The site-selectivity of these reactions is often controlled by the choice of catalyst and reaction conditions. rsc.orgrsc.org
C3-Functionalization: Radical-induced reactions, for example using manganese(III) acetate, can achieve C3-selective alkylation and arylation. rsc.org
C6-Functionalization: Nickel-catalyzed reactions, in conjunction with a Lewis acid co-catalyst like aluminum triisopropoxide, have been shown to direct the alkenylation and alkylation to the C6 position. rsc.org
The table below outlines some advanced C-H functionalization methods applicable to the 2-pyridone core.
| Position | Reaction Type | Reagent/Catalyst System (Exemplary) | Potential Modification |
|---|---|---|---|
| C3 | Radical Alkylation | Mn(OAc)₃, Malonate Ester | Introduction of an alkyl group |
| C5 | Oxidative Olefination | Pd(OAc)₂, Alkene | Introduction of an alkenyl group |
| C6 | Alkenylation | Ni(cod)₂/P(i-Pr)₃, AlMe₃, Alkyne | Introduction of an alkenyl group |
Modification of the Propanoate Side Chain:
The β-keto ester functionality of the propanoate side chain is a versatile handle for a wide range of chemical transformations. beilstein-journals.orgallresearchjournal.com
Synthesis of Heterocycles: The β-keto ester moiety can serve as a precursor for the synthesis of various heterocyclic systems. For example, reaction with α-halo ketones can lead to the formation of furan (B31954) rings. uwindsor.ca
Palladium-Catalyzed Reactions: Allylic esters of β-keto acids can undergo palladium-catalyzed decarboxylation to form palladium enolates. nih.gov These intermediates can then participate in a variety of reactions, including aldol (B89426) condensations and Michael additions, providing a pathway to more complex molecular architectures under neutral conditions. nih.gov
Acylation: The ester group can be transformed into other carbonyl derivatives. For instance, treatment with N-acylbenzotriazoles in the presence of magnesium bromide etherate can yield β-diketones. organic-chemistry.org
These advanced derivatization methodologies highlight the rich and varied chemistry of this compound, paving the way for the synthesis of novel and potentially valuable compounds.
Sophisticated Spectroscopic and Analytical Characterization of 2 Oxo 1h Pyridin 3 Yl Propanoate
High-Field and Multidimensional Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution. For (2-oxo-1H-pyridin-3-yl) propanoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be utilized for complete structural assignment.
¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the pyridone ring and the propanoate moiety. The three protons on the pyridone ring will exhibit characteristic chemical shifts and coupling patterns. The proton at the C6 position is anticipated to be the most deshielded due to the influence of the adjacent nitrogen and carbonyl group. The protons at C4 and C5 will likely appear in the mid-range of the aromatic/olefinic region. The coupling constants between these protons (J-coupling) would be crucial in confirming their relative positions. For the propanoate group, a quartet representing the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons are expected, with a typical coupling constant of around 7.5 Hz.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data. The carbonyl carbon of the pyridone ring (C2) is expected to have a chemical shift in the range of 160-165 ppm. The ester carbonyl carbon will also resonate in the downfield region, typically around 170-175 ppm. The olefinic carbons of the pyridone ring (C3, C4, C5, and C6) will appear in the approximate range of 100-150 ppm. The methylene and methyl carbons of the propanoate group will have characteristic upfield chemical shifts.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-4 | ~6.2-6.4 | - | Doublet of doublets | J(H4,H5), J(H4,H6) |
| H-5 | ~7.3-7.5 | - | Doublet of doublets | J(H5,H4), J(H5,H6) |
| H-6 | ~7.6-7.8 | - | Doublet of doublets | J(H6,H5), J(H6,H4) |
| -CH₂- (propanoate) | ~2.4-2.6 | ~25-30 | Quartet | ~7.5 |
| -CH₃ (propanoate) | ~1.1-1.3 | ~8-12 | Triplet | ~7.5 |
| C-2 | - | ~160-165 | Singlet | - |
| C-3 | - | ~140-145 | Singlet | - |
| C-4 | - | ~105-110 | Singlet | - |
| C-5 | - | ~135-140 | Singlet | - |
| C-6 | - | ~120-125 | Singlet | - |
| C=O (ester) | - | ~170-175 | Singlet | - |
Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are instrumental in determining the spatial proximity of protons within a molecule. For this compound, these experiments would be key in establishing the conformation of the propanoate chain relative to the pyridone ring.
It would be anticipated to observe NOE cross-peaks between the methylene protons of the propanoate group and the H-4 proton of the pyridone ring, confirming a degree of spatial closeness. The presence or absence of NOEs between the propanoate protons and the H-2 proton would provide insight into the rotational conformation around the C3-O bond. These techniques are invaluable for constructing a three-dimensional model of the molecule in solution. nih.gov
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, allowing for the determination of the elemental composition of this compound. Tandem mass spectrometry (MS/MS) experiments would be employed to investigate its fragmentation pathways, offering further structural confirmation.
The fragmentation of the molecular ion is likely to proceed through several key pathways. One expected fragmentation is the loss of the propionyloxy group as a radical or the neutral loss of propanoic acid, leading to a prominent pyridone fragment ion. Another characteristic fragmentation would be the cleavage of the ester bond, resulting in a pyridin-2-one-3-oxyl radical cation and a propionyl cation. Further fragmentation of the pyridone ring could also occur, consistent with the known fragmentation patterns of substituted pyridones.
Interactive Data Table: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (predicted) | Proposed Fragment | Fragmentation Pathway |
| [M]+ | Molecular Ion | - |
| [M - 57]+ | Loss of C₂H₅CO• | Cleavage of the ester bond |
| [M - 74]+ | Loss of C₃H₆O₂ | Loss of propanoic acid |
| 110 | [C₅H₄NO₂]+ | Pyridone fragment after loss of propionyl group |
| 95 | [C₅H₅NO]+ | 2-Pyridone cation |
| 57 | [C₂H₅CO]+ | Propionyl cation |
Advanced Infrared and Raman Spectroscopic Studies of Molecular Vibrations and Interactions
Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule, providing information about functional groups and intermolecular interactions.
The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations. The pyridone carbonyl (C=O) stretch is typically observed in the region of 1650-1680 cm⁻¹, while the ester carbonyl stretch will appear at a higher frequency, around 1740-1760 cm⁻¹. sciforum.netmdpi.comnist.gov The C-O stretching vibrations of the ester group will also give rise to characteristic bands in the 1100-1300 cm⁻¹ region. The N-H stretching vibration of the pyridone ring is expected as a broad band in the region of 3000-3400 cm⁻¹, potentially indicating hydrogen bonding in the solid state. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the propanoate group will appear just below 3000 cm⁻¹.
Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations of the pyridone ring.
Interactive Data Table: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (pyridone) | 3000-3400 | Medium, Broad |
| Aromatic C-H Stretch | >3000 | Medium |
| Aliphatic C-H Stretch | <3000 | Medium |
| C=O Stretch (ester) | 1740-1760 | Strong |
| C=O Stretch (pyridone) | 1650-1680 | Strong |
| C=C and C=N Ring Stretch | 1400-1600 | Medium-Strong |
| C-O Stretch (ester) | 1100-1300 | Strong |
X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions
X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported in the searched literature, insights can be drawn from the crystal structure of related compounds, such as (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide. researchgate.net
Computational Chemistry and Theoretical Investigations of 2 Oxo 1h Pyridin 3 Yl Propanoate
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods are crucial for understanding the intrinsic properties of (2-oxo-1H-pyridin-3-yl) propanoate.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Frontier Molecular Orbitals
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. DFT calculations can be employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. This would reveal key bond lengths, bond angles, and dihedral angles, defining the molecule's fundamental shape.
Furthermore, DFT is used to calculate the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. For the broader class of pyridinone derivatives, DFT calculations have been instrumental in understanding their electronic structure.
Table 1: Illustrative DFT-Calculated Properties for a Generic Pyridone Derivative
| Parameter | Illustrative Value | Significance for this compound |
| HOMO Energy | -6.5 eV | Indicates electron-donating capacity, potential sites for electrophilic attack. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity, potential sites for nucleophilic attack. |
| HOMO-LUMO Gap | 5.3 eV | Suggests chemical reactivity and electronic transition energies. |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |
Note: The values in this table are representative for a generic pyridone derivative and are for illustrative purposes only, as specific data for this compound is not available.
Ab Initio Methods for High-Accuracy Energy Calculations
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate "gold standard" energies. For this compound, these calculations would be valuable for benchmarking the accuracy of DFT results and for obtaining precise values for properties like conformational energy differences and reaction enthalpies.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between all atoms to predict their motion.
This approach is invaluable for:
Conformational Analysis: The propanoate side chain of the molecule can rotate around its single bonds, leading to different conformations. MD simulations can explore the conformational landscape, identifying the most populated and energetically favorable shapes the molecule adopts in solution.
Intermolecular Interactions: MD simulations explicitly model the interactions between this compound and its surrounding environment. This can reveal how the molecule interacts with solvent molecules, ions, or other solutes, which is crucial for understanding its solubility and transport properties. For related pyridinone derivatives, MD simulations have been used to understand their binding stability within biological targets.
Reaction Mechanism Prediction and Transition State Analysis for this compound Synthesis and Derivatization
Computational chemistry can be a powerful tool to elucidate the step-by-step mechanisms of chemical reactions. For the synthesis of this compound, for example via an esterification reaction, DFT calculations could be used to map out the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates, as well as the high-energy transition states that connect them.
The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. This type of analysis would also be applicable to predict the outcomes of various derivatization reactions, guiding synthetic efforts by identifying the most likely and energetically favorable reaction products. Studies on the derivatization of related 2-pyridone compounds have utilized these principles to understand reaction selectivity.
In Silico Screening and Molecular Docking Studies (focused on mechanistic interactions and binding site characterization)
In silico screening involves using computational methods to search large databases of molecules to identify those that are likely to interact with a specific biological target. If this compound were to be investigated for potential biological activity, molecular docking would be a key initial step.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this would involve docking the molecule into the binding site of a protein of interest. The results of a docking study would provide:
Binding Pose: The most likely three-dimensional orientation of the molecule within the binding site.
Binding Affinity: An estimated score that predicts the strength of the interaction.
Mechanistic Interactions: Identification of the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.
This information is critical for understanding the mechanistic basis of a molecule's potential biological activity and for guiding the design of more potent derivatives. Molecular docking has been widely applied to various pyridone-containing compounds to explore their potential as therapeutic agents.
Table 2: Illustrative Molecular Docking Results for a Generic Pyridone Derivative with a Hypothetical Protein Target
| Parameter | Description | Illustrative Finding |
| Binding Affinity | Estimated free energy of binding. | -7.5 kcal/mol |
| Key Interacting Residues | Amino acids in the binding site forming significant interactions. | Asp120, Phe250, Arg300 |
| Hydrogen Bonds | Specific hydrogen bond interactions between the ligand and protein. | The carbonyl oxygen of the propanoate group forms a hydrogen bond with the side chain of Arg300. |
| Hydrophobic Interactions | Nonpolar interactions contributing to binding. | The pyridine (B92270) ring is situated in a hydrophobic pocket formed by Phe250. |
Note: The values and findings in this table are hypothetical and for illustrative purposes only, as specific docking studies for this compound are not available.
2 Oxo 1h Pyridin 3 Yl Propanoate As a Synthetic Intermediate and Privileged Scaffold
Precursor for the Synthesis of Complex Heterocyclic Systems
The 2-pyridone ring system, the core of (2-oxo-1H-pyridin-3-yl) propanoate, is a foundational starting material for the synthesis of a diverse array of more complex heterocyclic structures. The reactivity of the ring and its substituents allows for a variety of chemical transformations, leading to fused ring systems and other intricate molecular frameworks.
One of the key transformations of the 2-pyridone scaffold is its use in cyclization reactions to form fused heterocyclic systems. For instance, derivatives of 2-pyridone can be utilized to prepare thiazolo[3,2-a]pyridines. nih.gov These reactions typically involve the reaction of a substituted 2-pyridone with a suitable reagent to build the thiazole (B1198619) ring onto the pyridine (B92270) core. The resulting thiazolo[3,2-a]pyridine derivatives can then be further cyclized to create polycyclic heterocycles containing condensed pyrimidine (B1678525) and triazine rings. nih.gov
Furthermore, the 2-pyridone motif is a precursor to pyridopyridazin-3(2H)-one derivatives. These can be synthesized through a multi-step process that may involve a Mannich-type three-component condensation to form a piperidin-4-one derivative, which then undergoes intramolecular cyclization with hydrazine (B178648) to yield the pyridopyridazin-3(2H)-one core. researchgate.net
The catalytic hydrogenation of the 2-pyridone ring is another important synthetic application, providing access to saturated heterocyclic systems like piperidines. For example, 3-pyridones can be catalytically hydrogenated to produce 3-hydroxy piperidines, which are valuable intermediates in pharmaceutical synthesis. google.com This transformation highlights the utility of the 2-pyridone scaffold in accessing non-aromatic heterocyclic structures.
The versatility of the 2-pyridone core as a synthetic intermediate is further demonstrated by its use in the construction of a wide range of other heterocyclic systems, as documented in various chemical literature. osi.lvchim.itchim.it The ability to introduce a variety of substituents onto the 2-pyridone ring allows for the synthesis of a large number of derivatives with diverse chemical properties, making it a valuable starting point for the exploration of new chemical space.
Table 1: Examples of Complex Heterocyclic Systems Derived from 2-Pyridone Precursors
| Precursor Type | Resulting Heterocyclic System | Key Transformation |
|---|---|---|
| Substituted 2-pyridones | Thiazolo[3,2-a]pyridines | Cyclization with thiazole-forming reagents nih.gov |
| 2-Pyridone derivatives | Pyridopyridazin-3(2H)-ones | Intramolecular cyclization of piperidin-4-one precursors researchgate.net |
| 3-Pyridones | 3-Hydroxy piperidines | Catalytic hydrogenation google.com |
Role in Structure-Activity Relationship (SAR) Studies of Related Pyridone Analogs (focused on chemical modification impact)
The 2-pyridone scaffold is a cornerstone in many structure-activity relationship (SAR) studies, where systematic modifications of its structure are performed to understand and optimize biological activity. The this compound structure offers several points for such modifications, including the pyridine ring, the propanoate side chain, and the N1 position of the pyridone.
In the development of glycogen (B147801) phosphorylase (GP) inhibitors, 2-oxo-1,2-dihydropyridin-3-yl amide derivatives have been investigated. SAR analysis of these compounds revealed that the biological activity is sensitive to the length and nature of the substituent at the 3-position. nih.gov For instance, variations in the amide portion of the molecule can significantly impact the inhibitory potency against GP.
Similarly, in the study of pyridin-2(1H)-one derivatives as urease inhibitors, SAR studies have shown that the electronic properties of the substituents on the pyridone ring are crucial for activity. researchgate.netresearchgate.net It has been observed that the presence of electron-releasing groups on the pyridone ring can enhance the inhibitory activity against urease. researchgate.net This suggests that the electronic nature of the pyridone core plays a direct role in its interaction with the enzyme's active site.
A broader review of the structure-antiproliferative activity relationships of pyridine derivatives has highlighted the importance of specific functional groups and their positions on the pyridine ring. nih.gov The presence and location of substituents such as hydroxyl, methoxy, carbonyl, and amino groups can significantly influence the antiproliferative activity of these compounds. Conversely, the introduction of bulky groups or halogen atoms can sometimes lead to a decrease in activity. nih.gov
The propanoate side chain of this compound is another key site for modification in SAR studies. Altering the length, rigidity, and functional groups of this side chain can have a profound impact on the compound's ability to bind to its biological target. For example, in a series of tetrazolylalkanoic acids designed as dual inhibitors of cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), modifications to a propan-2-one substituted moiety showed divergent effects on the inhibitory activity against the two enzymes, indicating differences in their binding modes. nih.gov
Table 2: Impact of Chemical Modifications on the Biological Activity of Pyridone Analogs
| Modified Position | Modification | Impact on Biological Activity | Target |
|---|---|---|---|
| 3-position (amide derivative) | Variation in amide substituent | Sensitivity to substituent length and nature | Glycogen Phosphorylase nih.gov |
| Pyridone ring | Introduction of electron-releasing groups | Enhanced inhibitory activity | Urease researchgate.net |
| Pyridine ring | Presence and position of -OH, -OMe, -C=O, -NH2 groups | Enhanced antiproliferative activity | Cancer cell lines nih.gov |
| Propanoate side chain analog | Alterations in the side chain | Divergent effects on inhibitory activity | cPLA2α and FAAH nih.gov |
Applications in Fragment-Based Drug Discovery and Scaffold Hopping (purely chemical design perspective)
From a chemical design perspective, the 2-pyridone core, as found in this compound, is a valuable entity in fragment-based drug discovery (FBDD) and scaffold hopping strategies. Its relatively simple structure, coupled with its ability to engage in key intermolecular interactions, makes it an attractive starting point for the design of novel therapeutic agents.
In FBDD, small molecular fragments that bind to a biological target are identified and then grown or combined to create a more potent lead compound. The 2-pyridone motif can serve as such a fragment, providing a robust anchor that can be elaborated with various functional groups to enhance binding affinity and selectivity.
Scaffold hopping is a computational or synthetic strategy aimed at discovering structurally novel compounds by modifying the central core structure of a known active molecule while retaining its biological activity. nih.govdigitellinc.com The 2-pyridone scaffold can be a starting point for such "hops." For example, a shape-based scaffold hopping approach was successfully used to convert a pyrimidine core to a pyrazole (B372694) core, resulting in inhibitors of Dual Leucine Zipper Kinase (DLK) with improved physicochemical properties. nih.gov This demonstrates the principle of replacing one heterocyclic core with another to access new chemical space and potentially improved drug-like properties.
The design of such scaffold hops is often guided by computational modeling to ensure that the new scaffold can present the key pharmacophoric features in a similar spatial arrangement to the original scaffold. The planarity and hydrogen bonding capabilities of the 2-pyridone ring make it a good candidate for bioisosteric replacement with other heterocyclic systems.
From a purely chemical design standpoint, the synthetic accessibility and the ease of functionalization of the 2-pyridone core are significant advantages. The propanoate side chain of this compound offers a convenient handle for the attachment of other molecular fragments or for the exploration of different linkers in a scaffold hopping strategy.
Coordination Chemistry and Metal Complexation Research involving this compound Derivatives
Derivatives of this compound, particularly the 2-pyridonate ligand, have been extensively studied in the field of coordination chemistry. The 2-pyridonate moiety is a versatile ligand that can coordinate to a wide range of metal ions through its nitrogen and oxygen atoms, forming stable metal complexes with interesting structural and catalytic properties. rsc.orgresearchgate.net
The coordination of 2-pyridonates to 3d transition metals has been a particularly active area of research. rsc.orgresearchgate.net These ligands can adopt various coordination modes, including monodentate (binding through either the nitrogen or the oxygen atom) and bidentate (chelating through both the nitrogen and oxygen atoms). The specific coordination mode depends on the metal ion, the other ligands in the coordination sphere, and the reaction conditions.
The resulting metal complexes have shown promise as catalysts in a variety of organic transformations. For example, titanium complexes of 2-pyridonates have been used in the intramolecular hydroaminoalkylation of aminoalkenes. rsc.org Cobalt complexes have also been investigated for their catalytic activity. rsc.org
The electronic and steric properties of the 2-pyridonate ligand can be tuned by introducing substituents at different positions on the pyridine ring. This allows for the fine-tuning of the properties of the resulting metal complexes, such as their stability, solubility, and catalytic activity. The propanoate group in this compound could also potentially participate in coordination or be modified to introduce additional donor atoms, further expanding the coordination chemistry of this ligand system.
Table 3: Coordination Properties of 2-Pyridonate Ligands
| Metal Type | Coordination Modes | Potential Applications |
|---|---|---|
| 3d Transition Metals (e.g., Ti, Co) | Monodentate (N or O), Bidentate (N,O-chelation) | Catalysis (e.g., hydroaminoalkylation) rsc.org |
Emerging Research Directions for 2 Oxo 1h Pyridin 3 Yl Propanoate Chemistry
Development of Photocatalytic and Electrocatalytic Transformations Involving the (2-oxo-1H-pyridin-3-yl) propanoate Core
The 2-pyridone core is a promising platform for developing novel photocatalytic and electrocatalytic transformations. The electron-rich nature of the pyridone ring allows it to participate in a variety of redox processes, making it a target for sustainable, light- or electricity-driven reactions.
Photocatalysis: Research has demonstrated that 2-pyridone structures can be synthesized and transformed using visible-light photocatalysis. For instance, a photocatalytic ring expansion reaction has been developed to convert γ-lactams into 2-pyridones. nih.gov This method, inspired by fungal metabolism, can be part of a one-pot process to create 2-pyridones from readily available furans, showcasing the potential for complex molecular construction under mild, metal-free conditions. nih.gov Such strategies could be adapted to functionalize the this compound core, enabling the introduction of new substituents or the construction of more complex architectures. The use of different photocatalysts can trigger sequential reactions, offering a pathway to diverse molecular structures. nih.gov
Electrocatalysis: The electrochemical behavior of 2-pyridone derivatives is an active area of investigation. mdpi.comresearchgate.net Studies using cyclic and square-wave voltammetry have explored the electrooxidation of various pyridones, revealing that their electrochemical activity is highly dependent on the substituents on the pyridone ring. mdpi.comresearchgate.net For example, the presence of a hydroxyl group at position 6 has been shown to be a key determinant of electrochemical activity. researchgate.net The electrocatalytic hydrogenation of pyridines to piperidines, a crucial transformation in the synthesis of fine chemicals and pharmaceuticals, has been achieved using water as a hydrogen source under ambient conditions. nih.gov This highlights the potential for developing electrocatalytic methods to selectively reduce the pyridone ring of this compound, offering a green alternative to traditional hydrogenation methods that often require harsh conditions. nih.gov
Table 1: Examples of Catalytic Transformations Relevant to the 2-Pyridone Core
| Transformation Type | Description | Potential Application for this compound | Key Findings |
|---|---|---|---|
| Photocatalytic Ring Expansion | Conversion of γ-lactams to 2-pyridones using visible light and a photocatalyst like eosin. nih.gov | Synthesis of the core ring structure from different precursors. | Can be part of a one-pot synthesis from furans; proceeds under mild, metal-free conditions. nih.gov |
| Electrocatalytic Oxidation | Electrooxidation of 2-pyridone derivatives studied by voltammetry. mdpi.comresearchgate.net | Functionalization or degradation studies of the molecule. | Electrochemical activity is highly dependent on ring substituents; the deprotonated anionic form is most active. mdpi.comresearchgate.net |
| Electrocatalytic Hydrogenation | Reduction of pyridines to piperidines using an electrocatalytic system with water as the proton source. nih.gov | Selective reduction of the pyridone ring to create novel saturated heterocyclic structures. | Achieves high current efficiency and yield under ambient temperature and pressure. nih.gov |
Supramolecular Assembly and Self-Organizing Systems based on this compound
The inherent properties of the 2-pyridone motif, particularly its ability to act as both a hydrogen bond donor and acceptor, make it an excellent building block for supramolecular chemistry. nih.govrsc.org These interactions can drive the self-assembly of molecules into well-defined, higher-order structures.
The this compound molecule possesses several features conducive to forming supramolecular assemblies. The amide-like N-H and C=O groups of the pyridone ring can form robust, dimeric hydrogen-bonding motifs. wikipedia.org In the solid state, 2-pyridones are known to form helical structures through hydrogen bonds. wikipedia.org This predictable binding behavior is fundamental to designing self-organizing systems. The propanoate side chain introduces an additional site for potential intermolecular interactions and can be modified to tune the solubility and packing of the resulting assemblies.
By strategically modifying the propanoate group or other positions on the pyridone ring, it is possible to direct the assembly process to form a variety of nanostructures, such as nanotubes, nanofibers, or two-dimensional sheets. ohiolink.edunih.gov These materials could find applications in areas like molecular electronics, sensing, and catalysis. The study of how processing parameters like solvent and substrate surface affect the final morphology of self-assembled structures is a critical area of research. nih.gov
Table 2: Driving Forces and Potential Architectures in 2-Pyridone-Based Supramolecular Systems
| Intermolecular Force | Description | Resulting Supramolecular Structure | Potential Application |
|---|---|---|---|
| Hydrogen Bonding | Strong, directional interaction between the N-H (donor) and C=O (acceptor) groups of the pyridone ring. nih.govwikipedia.org | Dimers, helical chains, 2D sheets. wikipedia.orgnih.gov | Crystal engineering, liquid crystals. |
| π-π Stacking | Non-covalent interaction between the aromatic pyridone rings. nih.gov | Stacked laminates, columnar structures. nih.gov | Organic semiconductors, charge transport materials. nih.gov |
| Van der Waals Forces | Weaker forces arising from the propanoate side chain and other substituents. | Influences the packing density and morphology of the assembly. | Tuning of material properties like solubility and processability. |
Advanced Spectroscopic Probes and Sensors Incorporating the this compound Motif
The 2-pyridone scaffold is a fluorophore whose emission properties are sensitive to its local environment, making it an attractive core for the design of advanced spectroscopic probes and sensors. nih.govrsc.org The tautomeric equilibrium between the 2-pyridone and 2-hydroxypyridine (B17775) forms can be influenced by factors such as solvent polarity and metal ion coordination, leading to changes in the fluorescence signal. mdpi.com
Derivatives of 2-pyridone have been successfully developed as fluorescent chemosensors for various analytes, including metal ions like Zn(II). nih.govresearchgate.net The design of these sensors often involves incorporating a receptor unit that selectively binds to the target analyte, which in turn modulates the fluorescence of the pyridone core. For the this compound molecule, the propanoate group could be functionalized to act as a binding site for specific ions or molecules.
The development of two-photon absorbing fluorescent probes is another promising direction, offering advantages for biological imaging such as deeper tissue penetration and reduced photodamage. nih.gov Pyridinium-based dyes have shown excellent properties for two-photon microscopy. nih.gov By modifying the this compound structure to enhance its two-photon absorption cross-section, novel probes for high-resolution imaging could be created. The sensitivity of the pyridone core to its environment could be harnessed to create ratiometric sensors, which provide more reliable measurements by comparing fluorescence intensity at two different wavelengths. researchgate.net
Table 3: Principles of Sensor Design Based on the 2-Pyridone Motif
| Sensing Principle | Mechanism | Target Analyte Example | Reference |
|---|---|---|---|
| Chelation-Enhanced Fluorescence (CHEF) | Analyte binding to a receptor restricts molecular motion, leading to an increase in fluorescence quantum yield. | Zn(II) ions | nih.gov |
| Photoinduced Electron Transfer (PET) | Analyte binding alters the energy levels of the sensor, switching fluorescence "on" or "off". | Platinum (Pt2+) | rsc.org |
| Tautomerism Modulation | Analyte interaction shifts the equilibrium between pyridone and pyridinol forms, causing a change in emission wavelength. | Protons (pH), Metal Ions | mdpi.comresearchgate.net |
Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Synthesis and Design
Table 4: Applications of AI/ML in the Chemistry of this compound
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Generative Molecular Design | AI models create novel molecular structures with desired properties based on learned chemical patterns. labhorizons.co.ukquantumzeitgeist.com | Design of new pyridone derivatives for specific applications in catalysis, materials, or sensing. |
| Predictive Property Modeling | ML algorithms predict physicochemical properties, biological activity, or spectral characteristics from molecular structure. nih.gov | Rapid screening of virtual libraries of pyridone compounds to identify promising candidates for synthesis. |
| Retrosynthesis Prediction | AI tools propose synthetic pathways to a target molecule by working backward from the product. youtube.com | Accelerates the discovery and implementation of efficient syntheses for novel this compound derivatives. |
| Reaction Condition Optimization | ML models identify the optimal set of reagents, solvents, and temperatures for a chemical reaction. illinois.edu | Improves the yield and purity of synthesized compounds while minimizing waste. |
Q & A
Q. What are the standard synthetic routes for preparing (2-oxo-1H-pyridin-3-yl) propanoate and its derivatives?
Methodological Answer: The synthesis of this compound derivatives typically involves condensation reactions under controlled conditions. For example, ethanol and piperidine are used as solvents and catalysts at 0–5°C for 2 hours to facilitate the formation of cyanoacetamide intermediates (Scheme 3 in ). Key steps include:
- Reagent Selection : Piperidine for base catalysis and ethanol as a polar protic solvent.
- Temperature Control : Low temperatures (0–5°C) to minimize side reactions.
- Derivative Diversity : Substituents on the pyridine ring (e.g., nitro, methoxy, or alkyl groups) influence reactivity and yield.
Q. Table 1: Example Synthesis Conditions for Derivatives
| Derivative | Reagents/Conditions | Reaction Time | Yield (%)* |
|---|---|---|---|
| 3a | Ethanol, piperidine | 2 h, 0–5°C | 65–75 |
| 3b | Ethanol, piperidine | 2 h, 0–5°C | 70–80 |
| *Yields estimated from analogous protocols in . |
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer: Structural elucidation requires a combination of spectroscopic and chromatographic methods:
- ¹H NMR : Identifies proton environments (e.g., ethyl propanoate peaks at δ 1.2–1.3 ppm for CH₃ and δ 4.1–4.2 ppm for CH₂O) .
- HPLC : Quantifies purity using C18 columns, acetonitrile/water gradients, and UV detection (λ = 210–254 nm) .
- Vibrational Spectroscopy : FTIR or Raman detects carbonyl (C=O) stretches near 1730 cm⁻¹ and pyridinone ring vibrations .
Q. Table 2: Key Analytical Parameters
| Technique | Target Signal | Conditions |
|---|---|---|
| ¹H NMR | Ethyl group protons | CDCl₃, 400 MHz |
| HPLC | Retention time | C18 column, 1 mL/min flow |
| FTIR | C=O stretch | ATR mode, 4 cm⁻¹ resolution |
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolic pathway activation data for this compound in microbial co-cultures?
Methodological Answer: Contradictions in pathway activation (e.g., propanoate metabolism in P. aeruginosa) require:
- Pathway-Specific Tools : Use KEGG pathway pau00640 with bioinformatics platforms like E.PathDash to analyze gene expression fold-changes and FDR-adjusted p-values .
- Co-Culture Controls : Compare mono- vs. co-culture mRNA levels (e.g., 2-methylcitrate cycle genes).
- Statistical Validation : Apply binomial tests (threshold: median fold-change >0.8, FDR <0.001) to confirm pathway relevance .
Q. Table 3: Example Pathway Activation Metrics
| Pathway | Binomial Test Estimate | Median Fold-Change | FDR |
|---|---|---|---|
| Propanoate metabolism | 0.8 | 0.99 | <0.001 |
Q. What methodological considerations are critical for DFT studies on propanoate derivative adsorption?
Methodological Answer: Computational studies of adsorption (e.g., on silica surfaces) require:
- Basis Set Selection : Use hybrid functionals (e.g., B3LYP) with 6-31G(d) basis sets for accurate vibrational mode prediction .
- Adsorption Geometry : Compare carbonyl-O vs. ester-O binding modes using periodic DFT.
- Experimental Validation : Align calculated vibrational transitions (e.g., C=O stretch at 1730 cm⁻¹) with FTIR data .
Q. Table 4: Calculated vs. Experimental Vibrational Data
| Mode | Calculated (cm⁻¹) | Experimental (cm⁻¹) | Shift |
|---|---|---|---|
| C=O stretch (free) | 1730 | 1730 | 0 |
| C=O stretch (adsorbed) | 1699 | 1730 | -31 |
Q. How can solvent interference in NMR characterization be mitigated?
Methodological Answer:
Q. Table 5: Common Solvent Peaks to Avoid
| Solvent | ¹H NMR Peak (δ) |
|---|---|
| CHCl₃ | 7.26 ppm |
| H₂O | 1.56 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
